Entecavir-13C2,15N

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

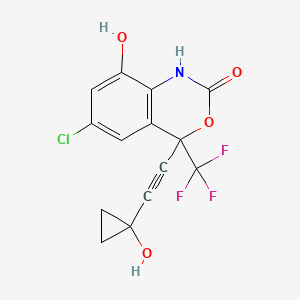

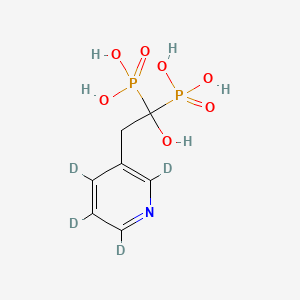

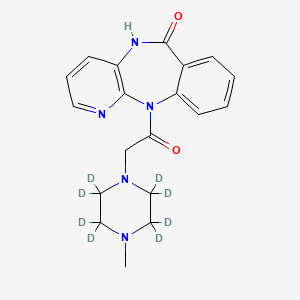

Entecavir-13C2,15N is a labeled analogue of Entecavir . It is a potent and selective inhibitor of HBV (Hepatitis B Virus), with an EC50 of 3.75 nM in HepG2 cell . It prevents the hepatitis B virus from multiplying and reduces the amount of virus in the body .

Molecular Structure Analysis

The molecular formula of Entecavir-13C2,15N is C10¹³C2H15N4¹5NO3 . It has a molecular weight of 280.26 .Applications De Recherche Scientifique

Treatment for Chronic Hepatitis B

Entecavir (ETV) is a drug used as a first-line treatment for chronic hepatitis B (CHB) virus infection . It is a guanosine nucleoside analogue with activity against the hepatitis B virus polymerase . The ETV dosage can range from 0.5 mg to 1 mg once a day .

Oncology Applications

In addition to its conventional use, ETV acts as an inhibitor of lysine-specific demethylase 5B (KDM5B), an enzyme that is overexpressed in breast, lung, skin, liver, and prostate tumors . KDM5B is involved in the hormonal response, stem cell regeneration, genomic stability, cell proliferation, and differentiation .

Tumor Suppressor Gene Regulation

The KDM5B enzyme acts as a transcriptional repressor in tumor suppressor genes, silencing them . Its overexpression leads to drug resistance in certain tumor types .

PI3K/AKT Signaling Pathway Activation

The literature suggests that KDM5B activates the PI3K/AKT signaling pathway . Reducing KDM5B expression decreases AKT signaling, resulting in decreased tumor cell proliferation .

Inhibition of Tumor Cell Proliferation

In silico studies have demonstrated that ETV can inhibit tumor cell proliferation and induce apoptosis by reducing KDM5B expression .

Inhibition of PARP-1 and Prevention of Hepatitis B Virus Reactivation

ETV also appears to inhibit PARP-1 . It has a high genetic barrier, reducing the chance of resistance development . ETV can also prevent the reactivation of the hepatitis B virus in cancer patients , which have proven to be significant advantages regarding its use as a repurposed drug in oncology .

Orientations Futures

Entecavir-13C2,15N holds promise beyond its original therapeutic indication . It acts as an inhibitor of lysine-specific demethylase 5B (KDM5B), an enzyme that is overexpressed in various tumors and is involved in the hormonal response, stem cell regeneration, genomic stability, cell proliferation, and differentiation . In silico studies have demonstrated that Entecavir-13C2,15N can inhibit tumor cell proliferation and induce apoptosis by reducing KDM5B expression .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Entecavir-13C2,15N involves the incorporation of 13C and 15N isotopes into the structure of Entecavir, which is a nucleoside analogue used in the treatment of hepatitis B virus infection. This can be achieved through a series of synthetic steps that introduce the isotopes at specific positions in the molecule.", "Starting Materials": [ "Guanine", "2,3,5-Tri-O-acetyl-beta-D-ribose", "Triethylamine", "13C-labeled acetic anhydride", "15N-labeled ammonia", "Methanol", "Ethyl acetate", "Dichloromethane", "Toluene", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide", "Diisopropylethylamine", "N,N'-Dicyclohexylcarbodiimide", "Dimethylformamide", "Pyridine", "Triethylorthoformate" ], "Reaction": [ "Synthesis of 13C2,15N-labeled guanine via amination with 15N-labeled ammonia and subsequent alkylation with 13C-labeled acetic anhydride", "Protection of 13C2,15N-labeled guanine with acetyl groups using 2,3,5-tri-O-acetyl-beta-D-ribose and triethylamine in methanol", "Synthesis of the phosphoramidite building block by reaction of the protected guanine with diisopropylethylamine, N,N'-dicyclohexylcarbodiimide, and 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite in dichloromethane", "Synthesis of the 13C2,15N-labeled Entecavir nucleotide by coupling the phosphoramidite building block with 2,3-dideoxy-3-fluoro-5-O-(4-morpholinyl)uridine-5'-O-(4,4'-dimethoxytrityl)-3'-O-(2-cyanoethyl-N,N-diisopropylphosphoramidite) using 1H-tetrazole in acetonitrile", "Deprotection of the 2,3,5-tri-O-acetyl protecting groups with sodium bicarbonate in methanol", "Purification of the 13C2,15N-labeled Entecavir nucleotide by reverse-phase high performance liquid chromatography using a C18 column and a gradient of acetonitrile and water with 0.1% trifluoroacetic acid", "Conversion of the nucleotide to the triphosphate form by treatment with hydrochloric acid and sodium hydroxide in water", "Purification of the 13C2,15N-labeled Entecavir triphosphate by anion exchange chromatography using a DEAE column and a gradient of sodium chloride in water", "Conversion of the triphosphate to the monophosphate form by treatment with triethylorthoformate and pyridine in toluene" ] } | |

Numéro CAS |

1329796-53-3 |

Nom du produit |

Entecavir-13C2,15N |

Formule moléculaire |

C12H15N5O3 |

Poids moléculaire |

280.262 |

Nom IUPAC |

2-amino-9-[(1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one |

InChI |

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8+/m0/s1/i10+1,11+1,14+1 |

Clé InChI |

QDGZDCVAUDNJFG-PUSDEWLCSA-N |

SMILES |

C=C1C(CC(C1CO)O)N2C=NC3=C2NC(=NC3=O)N |

Synonymes |

2-Amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one-13C2,15N; Baraclude-13C2,15N; BMS 200475-13C2,15N; SQ 34676-13C2,15N; _x000B_ |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Benzo[d]imidazole-5,6-diamine dihydrochloride](/img/structure/B563622.png)

![9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one](/img/structure/B563623.png)